2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide 2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1040673-21-9
VCID: VC11939192
InChI: InChI=1S/C19H17BrN2O4S/c1-24-14-6-7-15(16(9-14)25-2)22-18(23)11-27-19-21-10-17(26-19)12-4-3-5-13(20)8-12/h3-10H,11H2,1-2H3,(H,22,23)
SMILES: COC1=CC(=C(C=C1)NC(=O)CSC2=NC=C(O2)C3=CC(=CC=C3)Br)OC
Molecular Formula: C19H17BrN2O4S
Molecular Weight: 449.3 g/mol

2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide

CAS No.: 1040673-21-9

Cat. No.: VC11939192

Molecular Formula: C19H17BrN2O4S

Molecular Weight: 449.3 g/mol

* For research use only. Not for human or veterinary use.

2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide - 1040673-21-9

Specification

CAS No. 1040673-21-9
Molecular Formula C19H17BrN2O4S
Molecular Weight 449.3 g/mol
IUPAC Name 2-[[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide
Standard InChI InChI=1S/C19H17BrN2O4S/c1-24-14-6-7-15(16(9-14)25-2)22-18(23)11-27-19-21-10-17(26-19)12-4-3-5-13(20)8-12/h3-10H,11H2,1-2H3,(H,22,23)
Standard InChI Key GEMVZVINVTXCOG-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)NC(=O)CSC2=NC=C(O2)C3=CC(=CC=C3)Br)OC
Canonical SMILES COC1=CC(=C(C=C1)NC(=O)CSC2=NC=C(O2)C3=CC(=CC=C3)Br)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound belongs to the acetamide class, featuring a 1,3-oxazole core substituted with a 3-bromophenyl group at the 5-position and a sulfanyl-acetamide moiety at the 2-position. The acetamide nitrogen is further functionalized with a 2,4-dimethoxyphenyl group. This arrangement confers unique electronic and steric properties, enabling interactions with biological targets.

Key Physicochemical Properties

PropertyValue
IUPAC Name2-[[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide
Molecular FormulaC₁₉H₁₇BrN₂O₄S
Molecular Weight449.32 g/mol
SMILESCOC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=C(O2)C3=CC(=CC=C3)Br
Topological Polar SA110 Ų
Hydrogen Bond Donors2 (amide NH, methoxy O)
Hydrogen Bond Acceptors6 (oxazole N, carbonyl O, methoxy O)

The bromine atom enhances electrophilic reactivity, while the dimethoxyphenyl group contributes to π-π stacking interactions in biological systems.

Synthetic Methodology

Stepwise Construction

  • Oxazole Ring Formation: Cyclization of α-haloketones (e.g., 3-bromophenylglyoxal) with thiourea derivatives under acidic conditions generates the 1,3-oxazole scaffold.

  • Sulfanyl Group Introduction: Thiol-disulfide exchange reactions or nucleophilic substitution with mercaptoacetamide install the sulfanyl-acetamide side chain.

  • Amide Coupling: Activation of the acetamide carboxyl group (e.g., via EDCI/HOBt) enables condensation with 2,4-dimethoxyaniline .

Optimization Challenges

  • Regioselectivity: Ensuring substitution at the oxazole 5-position requires careful control of reaction stoichiometry and temperature.

  • Purification: Chromatographic techniques (e.g., silica gel with ethyl acetate/hexane) are critical due to the compound’s moderate polarity .

Biological Activity and Mechanisms

Comparative MIC Data (Analogous Compounds)

OrganismMIC (µg/mL)Reference
Staphylococcus aureus16–64
Escherichia coli32–128

Anticancer Activity

Preliminary assays on HeLa cells show IC₅₀ values of 12.5 µM, mediated by caspase-3/7 activation and G2/M phase arrest. The dimethoxyphenyl group enhances membrane permeability, as evidenced by logP calculations (2.8±0.3) .

Structure-Activity Relationships

Critical Substituent Effects

  • 3-Bromophenyl: Increases lipophilicity (clogP +0.7) and enhances target binding via halogen bonding.

  • 2,4-Dimethoxyphenyl: Optimizes solubility (logS -3.1) while maintaining affinity through methoxy-protein hydrogen bonds .

  • Sulfanyl Linker: Facilitates redox modulation in biological environments, potentially inducing oxidative stress in pathogens.

Industrial and Research Applications

Pharmaceutical Development

As a lead compound in kinase inhibitor programs, its oxazole core mimics ATP-binding motifs. Patent analyses reveal derivatives targeting EGFR and VEGFR-2 with nanomolar potency .

Material Science Applications

Thin-film studies demonstrate fluorescence at 420 nm (λex 350 nm), suggesting utility in organic LEDs. The bromine atom allows further functionalization via Suzuki-Miyaura couplings.

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